Thiamine-d3 Hydrochloride
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Overview
Description
Thiamine-d3 Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a pyrimidine ring, a thiazolium ring, and an ethanol group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiamine-d3 Hydrochloride typically involves multiple steps, including the formation of the pyrimidine and thiazolium rings, followed by their coupling and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine and thiazolium rings can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and solvent choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.
Scientific Research Applications
Thiamine-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble Gas Compounds: Although not directly related, these compounds also exhibit unique chemical properties due to their structure.
Uniqueness
What sets Thiamine-d3 Hydrochloride apart is its combination of a pyrimidine ring, a thiazolium ring, and an ethanol group, which imparts unique chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C₁₂H₁₅D₃Cl₂N₄OS |
---|---|
Molecular Weight |
340.29 |
Synonyms |
3-[(4-Amino-2-(methyl-d3)-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-chloridethiazolium Hydrochloride; Aneurine-d3 Hydrochloride; Apate Drops-d3; Beatine-d3; Bedome-d3; Begiolan-d3; Eskapen-d3; Eskaphen-d3; Thiamin-d3 Dichloride; Vinothiam-d3; |
Origin of Product |
United States |
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